
JH-RE-06 antigen retrieval for specific
antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JH-RE-06

Cat. No.: B8087049 Get Quote

Clarification on JH-RE-06
Initial research indicates that JH-RE-06 is not an antigen retrieval solution. Instead, it is a

potent small molecule inhibitor of the REV1-REV7 protein-protein interface.[1][2][3][4] Its

primary application is in cancer research, where it disrupts mutagenic translesion synthesis

(TLS), a DNA damage tolerance pathway, thereby enhancing the efficacy of chemotherapeutic

agents like cisplatin.[1][3][5][6][7]

This document is structured into two main sections to address the user's query

comprehensively:

Section 1: Application Notes and Protocols for JH-RE-06 as a Translesion Synthesis

Inhibitor. This section provides detailed information on the correct application of JH-RE-06
based on current scientific literature.

Section 2: Standard Antigen Retrieval Protocols for Immunohistochemistry. This section

provides detailed protocols for common antigen retrieval methods used in

immunohistochemistry (IHC) for researchers interested in that application.
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JH-RE-06 is a small molecule that inhibits the interaction between REV1 and REV7, two key

proteins in the translesion synthesis (TLS) pathway.[1][2][3] TLS is a DNA damage tolerance

mechanism that allows the replication machinery to bypass DNA lesions. However, this process

is often error-prone and can lead to mutations. By inhibiting the REV1-REV7 interaction, JH-
RE-06 prevents the recruitment of the error-prone DNA polymerase ζ (Pol ζ), thus disrupting

mutagenic TLS.[1][2][3][4] This action makes cancer cells more susceptible to DNA damaging

agents like cisplatin.[5][6]

Mechanism of Action
JH-RE-06 targets the C-terminal domain (CTD) of REV1 at or near the interface where it binds

to REV7.[2] Binding of JH-RE-06 induces the dimerization of REV1, which in turn blocks the

REV1-REV7 interaction and prevents the recruitment of Pol ζ to sites of DNA damage.[1][2][4]

This disruption of the TLS pathway enhances the cytotoxic effects of DNA-damaging

chemotherapy.[3][5]

Signaling Pathway Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b8087049?utm_src=pdf-body
https://www.selleckchem.com/products/jh-re-06.html
https://aobious.com/aobious/pathway-inhibitors/13037-jh-re-06.html
https://www.medchemexpress.com/jh-re-06.html
https://www.benchchem.com/product/b8087049?utm_src=pdf-body
https://www.benchchem.com/product/b8087049?utm_src=pdf-body
https://www.selleckchem.com/products/jh-re-06.html
https://aobious.com/aobious/pathway-inhibitors/13037-jh-re-06.html
https://www.medchemexpress.com/jh-re-06.html
https://www.axonmedchem.com/3002-jh-re-06
https://www.pnas.org/doi/10.1073/pnas.2016064117
https://pubmed.ncbi.nlm.nih.gov/33168727/
https://www.benchchem.com/product/b8087049?utm_src=pdf-body
https://aobious.com/aobious/pathway-inhibitors/13037-jh-re-06.html
https://www.benchchem.com/product/b8087049?utm_src=pdf-body
https://www.selleckchem.com/products/jh-re-06.html
https://aobious.com/aobious/pathway-inhibitors/13037-jh-re-06.html
https://www.axonmedchem.com/3002-jh-re-06
https://www.medchemexpress.com/jh-re-06.html
https://www.pnas.org/doi/10.1073/pnas.2016064117
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal Translesion Synthesis (TLS) Pathway

Effect of JH-RE-06

DNA Damage (e.g., from Cisplatin)

Replication Fork Stall

REV1 Recruitment to Lesion

REV1-REV7 Interaction

REV7-Pol ζ Complex

Pol ζ Recruitment Blocked REV1-REV7 Interaction

Mutagenic Lesion Bypass

Cell Survival and Mutation

JH-RE-06

REV1 Dimerization

induces

Inhibition of Mutagenic TLS

Increased Sensitivity to Chemotherapy

Click to download full resolution via product page

Caption: Mechanism of JH-RE-06 in inhibiting translesion synthesis.
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Quantitative Data
Parameter Value Reference

IC50 0.78 µM [1][3]

Kd 0.42 µM [1][3]

Target REV1-REV7 Interface [1][3]

Experimental Protocol: Clonogenic Survival Assay
This protocol is adapted from methodologies described in the literature for assessing the effect

of JH-RE-06 on cell survival following treatment with a DNA damaging agent.[1]

Objective: To determine the effect of JH-RE-06 on the survival of cancer cells treated with

cisplatin.

Materials:

Cancer cell line of interest (e.g., HT1080, A375)[1]

Complete cell culture medium

6-well plates

JH-RE-06 (stock solution in DMSO)

Cisplatin (stock solution in a suitable solvent)

Fixative solution (50% methanol, 10% glacial acetic acid)[1]

Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid,

46.5% water)[1]

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding:
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Trypsinize and count the cells.

Seed 300 cells per well in 6-well plates.[1]

Incubate at 37°C for 24 hours to allow cells to attach.

Treatment:

The next day, replace the medium with fresh medium containing the desired concentration

of cisplatin.

Incubate for the desired treatment duration (e.g., 24 hours).

After cisplatin treatment, aspirate the medium and wash the cells once with PBS.

Add fresh medium containing JH-RE-06 at the desired concentration (e.g., 1.5 µM).[1]

Include appropriate controls (e.g., vehicle only, cisplatin only, JH-RE-06 only).

Incubate for an additional 24 hours.[1]

Recovery and Colony Formation:

After the combination treatment, aspirate the medium, wash the cells once with PBS, and

add fresh complete medium.

Allow the cells to recover and form colonies for 7-14 days, depending on the cell line's

growth rate.[1]

Staining and Quantification:

Aspirate the medium from the wells.

Gently wash the colonies once with PBS.

Add the fixative solution to each well and incubate for 10 minutes at room temperature.[1]

Aspirate the fixative and add the staining solution.

Incubate for 15-30 minutes at room temperature.
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Aspirate the staining solution and gently wash the wells with water to remove excess stain.

Allow the plates to air dry.

Count the number of colonies containing at least 40-50 cells.[1]

Data Analysis:

Calculate the plating efficiency (PE) for the control group: (Number of colonies / Number of

cells seeded) x 100.

Calculate the surviving fraction (SF) for each treatment group: (Number of colonies /

(Number of cells seeded x PE/100)).

Plot the surviving fraction as a function of cisplatin concentration for cells treated with and

without JH-RE-06.

Section 2: Standard Antigen Retrieval Protocols for
Immunohistochemistry
Background
Formalin fixation, a common method for preserving tissue morphology, creates protein cross-

links that can mask antigenic sites, preventing antibody binding in immunohistochemistry (IHC).

[8][9] Antigen retrieval is a critical step to unmask these epitopes, thereby allowing for effective

antibody detection.[8][10] The two primary methods for antigen retrieval are Heat-Induced

Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[10]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.selleckchem.com/products/jh-re-06.html
https://www.benchchem.com/product/b8087049?utm_src=pdf-body
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-optimization/antigen-retrieval
https://www.bosterbio.com/blog/post/antigen-retrieval-in-immunohistochemistry
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-optimization/antigen-retrieval
https://www.bio-rad-antibodies.com/ihc-antigen-retrieval-methods.html
https://www.bio-rad-antibodies.com/ihc-antigen-retrieval-methods.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Heat-Induced Epitope
Retrieval (HIER)

Proteolytic-Induced
Epitope Retrieval (PIER)

Method

Uses heat (microwave,

pressure cooker, water bath)

and a specific buffer to break

protein cross-links.[8][11]

Uses enzymes (e.g., trypsin,

proteinase K) to digest

peptides that mask the

epitope.[8][10]

Mechanism

Reverses formaldehyde-

induced cross-links and

restores protein conformation.

[8][11]

Enzymatically cleaves peptides

surrounding the epitope.

Effectiveness

Highly effective for a wide

range of antigens, especially

nuclear antigens.[8][12]

Effective for some cytoplasmic

antigens, but can be less

effective for nuclear antigens

and may damage tissue

morphology.[8]

Common Buffers/Enzymes
Sodium Citrate (pH 6.0), Tris-

EDTA (pH 9.0).[8]

Trypsin, Proteinase K, Pepsin.

[10]

Advantages
Generally provides more

consistent and robust staining.

Can be effective when HIER

fails for certain antibodies.

Disadvantages
Can lead to tissue detachment

from the slide if not optimized.

Can alter tissue morphology

and damage some epitopes.[8]

[10]
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1. Deparaffinization & Rehydration

2. Antigen Retrieval (HIER or PIER)

3. Blocking

4. Primary Antibody Incubation

5. Secondary Antibody Incubation

6. Detection (e.g., DAB)

7. Counterstaining

8. Dehydration & Mounting

9. Visualization
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Caption: General workflow for an immunohistochemistry experiment.
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Detailed Protocols for Antigen Retrieval
2.4.1 Heat-Induced Epitope Retrieval (HIER) Protocol

Solutions:

Sodium Citrate Buffer (10 mM, pH 6.0): Dissolve 2.94 g of tri-sodium citrate dihydrate in 1 L

of distilled water. Adjust the pH to 6.0 with 1N HCl. Add 0.5 mL of Tween 20 (optional, for a

final concentration of 0.05%).

Tris-EDTA Buffer (pH 9.0): 10 mM Tris Base, 1 mM EDTA. Dissolve 1.21 g of Tris base and

0.37 g of EDTA in 1 L of distilled water. Adjust the pH to 9.0. Add 0.5 mL of Tween 20

(optional).

Procedure (using a microwave):

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate

through a graded series of ethanol to distilled water.

Heating:

Place slides in a staining dish filled with the chosen HIER buffer.

Microwave at a high power setting (e.g., 95°C) for an initial period to bring the solution to a

sub-boiling temperature (e.g., 8 minutes).[8][9]

Microwave at a lower power setting to maintain a sub-boiling temperature for 10-20

minutes.[13] Note: Optimization of time and power is crucial to prevent tissue damage and

buffer evaporation.

Cooling:

Remove the staining dish from the microwave and allow the slides to cool in the buffer for

at least 20 minutes at room temperature.[14] This slow cooling step is critical for epitope

renaturation.

Washing:
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Rinse the slides gently with distilled water, followed by a wash in PBS or a similar buffer.

Proceed with the standard immunohistochemistry protocol (blocking, primary antibody

incubation, etc.).

2.4.2 Proteolytic-Induced Epitope Retrieval (PIER) Protocol

Enzyme Solution:

Trypsin (0.1%): Prepare a 0.1% trypsin solution in PBS. Pre-warm the solution to 37°C

before use.[8]

Procedure:

Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections as described

for HIER.

Enzymatic Digestion:

Pipette the pre-warmed trypsin solution directly onto the tissue sections, ensuring

complete coverage.

Place the slides in a humidified chamber and incubate at 37°C for 10-30 minutes.[8][9]

Note: The optimal incubation time must be determined empirically for each antibody and

tissue type to avoid over-digestion.

Stopping the Reaction:

Remove the slides from the incubator and immediately rinse them under gentle running

tap water for 3-5 minutes to stop the enzymatic reaction.[8][9]

Washing:

Wash the slides in PBS.

Proceed with the standard immunohistochemistry protocol.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. JH-RE-06 Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]

3. medchemexpress.com [medchemexpress.com]

4. axonmedchem.com [axonmedchem.com]

5. pnas.org [pnas.org]

6. REV1 inhibitor JH-RE-06 enhances tumor cell response to chemotherapy by triggering
senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Scholars@Duke publication: REV1 inhibitor JH-RE-06 enhances tumor cell response to
chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]

8. bosterbio.com [bosterbio.com]

9. bosterbio.com [bosterbio.com]

10. bio-rad-antibodies.com [bio-rad-antibodies.com]

11. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]

12. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely
Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

13. youtube.com [youtube.com]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [JH-RE-06 antigen retrieval for specific antibodies].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8087049#jh-re-06-antigen-retrieval-for-specific-
antibodies]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8087049?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/jh-re-06.html
https://aobious.com/aobious/pathway-inhibitors/13037-jh-re-06.html
https://www.medchemexpress.com/jh-re-06.html
https://www.axonmedchem.com/3002-jh-re-06
https://www.pnas.org/doi/10.1073/pnas.2016064117
https://pubmed.ncbi.nlm.nih.gov/33168727/
https://pubmed.ncbi.nlm.nih.gov/33168727/
https://scholars.duke.edu/publication/1464140
https://scholars.duke.edu/publication/1464140
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-optimization/antigen-retrieval
https://www.bosterbio.com/blog/post/antigen-retrieval-in-immunohistochemistry
https://www.bio-rad-antibodies.com/ihc-antigen-retrieval-methods.html
https://www.leicabiosystems.com/knowledge-pathway/technical-brief-of-heat-induced-epitope-retrieval/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604828/
https://www.youtube.com/watch?v=zlnq-VtZg9w
https://www.researchgate.net/profile/Houda_Kawas/post/Why_do_we_use_pH_6_or_pH_9_for_antigen_retrieval_in_immunohistochemestry_IHC/attachment/59d63f8b79197b807799befd/AS%3A427646183055362%401478970203241/download/Antigen+Retrieval+Protocols.pdf
https://www.benchchem.com/product/b8087049#jh-re-06-antigen-retrieval-for-specific-antibodies
https://www.benchchem.com/product/b8087049#jh-re-06-antigen-retrieval-for-specific-antibodies
https://www.benchchem.com/product/b8087049#jh-re-06-antigen-retrieval-for-specific-antibodies
https://www.benchchem.com/product/b8087049#jh-re-06-antigen-retrieval-for-specific-antibodies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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